![molecular formula C7H12F3NO B2463392 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol CAS No. 2219353-59-8](/img/structure/B2463392.png)
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol
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Overview
Description
“4-Amino-4-(trifluoromethyl)cyclohexan-1-ol” is a chemical compound with the CAS Number: 1803606-71-4 . It has a molecular weight of 219.63 . The IUPAC name for this compound is 4-amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for “4-Amino-4-(trifluoromethyl)cyclohexan-1-ol” is 1S/C7H12F3NO.ClH/c8-7(9,10)6(11)3-1-5(12)2-4-6;/h5,12H,1-4,11H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis and Properties of Advanced Materials
Research indicates that derivatives of 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol, such as fluorinated polyimides and polyamides, demonstrate exceptional properties making them suitable for advanced applications. These materials exhibit excellent solubility in various organic solvents, outstanding mechanical properties, and thermal stability, making them potential candidates for applications in microelectronics due to their low dielectric constants and moisture absorption (Yang, Su, & Hsiao, 2004); (Li, Wang, Li, & Jiang, 2009).
Molecular Recognition and Chiral Discrimination
Optically pure derivatives of 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol have been utilized as chiral solvating agents for molecular recognition. These derivatives can effectively differentiate between isomers of various acids, detected through NMR or fluorescence spectroscopy, making them valuable for practical applications such as quantitative determination in pharmaceutical and chemical research (Khanvilkar & Bedekar, 2018).
Synthesis of Organic and Heterocyclic Compounds
Compounds related to 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol serve as valuable intermediates in the synthesis of various organic and heterocyclic compounds. These compounds provide reactive intermediates that are functionalized with a trifluoromethyl group, thereby expanding the scope of chemical synthesis and drug development (Fadeyi & Okoro, 2008).
Photophysical Properties and Fluorophore Design
Studies have explored the photophysical properties of compounds derived from 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol. These investigations aim to develop new fluorescent compounds with applications in imaging, sensing, and optoelectronics. The emissions of these compounds cover a broad spectrum, indicating their potential for diverse applications in material science and sensor technology (Wang, Li, Peng, Wang, & Wang, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-amino-4-(trifluoromethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(11)3-1-5(12)2-4-6/h5,12H,1-4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKIDMRQJDABPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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